molecular formula C16H21NO B5071440 N,N-diallyl-2-phenylbutanamide

N,N-diallyl-2-phenylbutanamide

Cat. No.: B5071440
M. Wt: 243.34 g/mol
InChI Key: TVWUUBCNRFVEKI-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-phenylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenyl group at the C2 position and diallyl groups (-CH₂CH=CH₂) on the nitrogen atom. The diallyl substituents introduce unsaturation, which may influence reactivity, stability, and interactions compared to saturated alkyl or aromatic N-substituents.

Properties

IUPAC Name

2-phenyl-N,N-bis(prop-2-enyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-4-12-17(13-5-2)16(18)15(6-3)14-10-8-7-9-11-14/h4-5,7-11,15H,1-2,6,12-13H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWUUBCNRFVEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-diallyl-2-phenylbutanamide with four analogs based on substituent effects:

Compound Name Molecular Formula Molecular Weight N-Substituents Predicted logP Solubility (mg/mL) Key Features
This compound C₁₆H₂₁NO 259.34 Diallyl ~3.5* Low Unsaturated groups, potential reactivity
N,N-Diethyl-2-phenylbutanamide C₁₄H₂₁NO 219.32 Diethyl 2.8 Moderate Saturated alkyl, moderate lipophilicity
N,N-Dimethyl-2-phenylbutanamide C₁₂H₁₇NO 191.27 Dimethyl 2.0 High Small substituents, high solubility
N-Benzhydryl-2-phenylbutanamide C₂₃H₂₃NO 329.44 Benzhydryl 5.2 Very Low Bulky aromatic, high lipophilicity
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 257.29 2-Methyl-4-nitrophenyl ~2.5* Moderate Electron-withdrawing nitro group

*Estimated based on substituent contributions.

Key Observations:
  • Lipophilicity (logP): Larger, hydrophobic substituents (e.g., benzhydryl ) increase logP, reducing water solubility. Diallyl groups (~3.5 logP) balance moderate lipophilicity with unsaturation.
  • Solubility: Dimethyl and diethyl analogs exhibit higher solubility due to smaller, polar substituents. Diallyl’s unsaturated structure may reduce solubility compared to diethyl .
  • Reactivity: Diallyl’s allyl groups could participate in addition reactions or polymerization, unlike saturated analogs .

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